Technical Guide: Physicochemical Characterization of 3-tert-Butylsulfanyl-pyridin-2-ylamine
Technical Guide: Physicochemical Characterization of 3-tert-Butylsulfanyl-pyridin-2-ylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a summary of the known physicochemical properties of 3-tert-Butylsulfanyl-pyridin-2-ylamine, a heterocyclic amine of interest in medicinal chemistry and drug discovery. Due to the limited availability of comprehensive experimental data in publicly accessible literature, this document also furnishes detailed, standardized protocols for the experimental determination of its key physical properties, including melting point, boiling point, and solubility. Furthermore, a logical workflow for the systematic physicochemical characterization of this and similar novel chemical entities is presented. This guide is intended to serve as a foundational resource for researchers initiating studies with 3-tert-Butylsulfanyl-pyridin-2-ylamine, enabling consistent and reproducible characterization.
Introduction
3-tert-Butylsulfanyl-pyridin-2-ylamine is a substituted aminopyridine derivative. Compounds within this class are recognized for their diverse pharmacological activities and are frequently investigated as scaffolds in the development of novel therapeutic agents. Accurate determination of the physical properties of such compounds is a critical first step in the drug development pipeline, influencing formulation, bioavailability, and pharmacokinetic profiling. This document outlines the available data for 3-tert-Butylsulfanyl-pyridin-2-ylamine and provides robust, generalized methodologies for its further characterization.
Physicochemical Properties
The known identifying properties of 3-tert-Butylsulfanyl-pyridin-2-ylamine have been compiled from supplier databases. To date, experimental values for properties such as melting point, boiling point, and solubility are not widely reported in the scientific literature.
Identity and Molecular Structure
| Property | Value | Source |
| IUPAC Name | 3-(tert-butylsulfanyl)pyridin-2-amine | N/A |
| CAS Number | 551950-47-1 | [1][2] |
| Molecular Formula | C₉H₁₄N₂S | [1] |
| Molecular Weight | 182.29 g/mol | [1] |
| Canonical SMILES | CC(C)(C)SC1=C(N=CC=C1)N | N/A |
Experimental Protocols for Physical Property Determination
The following sections provide detailed, generalized protocols for determining the primary physical properties of a solid organic compound like 3-tert-Butylsulfanyl-pyridin-2-ylamine.
Melting Point Determination
The melting point is a fundamental physical property used for identification and purity assessment.[3][4]
Principle: The temperature at which a substance transitions from a solid to a liquid phase is its melting point. Pure crystalline solids typically exhibit a sharp melting range (0.5-1.0°C), whereas impurities can lead to a depressed and broader melting range.[3]
Apparatus:
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Melting point apparatus (e.g., Mel-Temp or similar)
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Capillary tubes (sealed at one end)
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Spatula
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Mortar and pestle (optional, for pulverizing crystals)
Procedure:
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Sample Preparation: Place a small amount of dry 3-tert-Butylsulfanyl-pyridin-2-ylamine on a clean, dry surface. If the sample consists of large crystals, gently crush it to a fine powder.
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Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.
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Measurement:
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Place the loaded capillary tube into the heating block of the melting point apparatus.
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If the approximate melting point is unknown, perform a rapid preliminary heating to estimate the melting range.
-
For an accurate measurement, heat rapidly to about 10-15°C below the estimated melting point.
-
Then, decrease the heating rate to 1-2°C per minute.
-
Record the temperature at which the first drop of liquid appears (T1).
-
Record the temperature at which the entire sample has melted (T2).
-
The melting point is reported as the range T1-T2.
-
-
Purity Assessment: A narrow melting range is indicative of high purity.
Boiling Point Determination (Microscale Method)
For small quantities of a liquid, a micro boiling point determination is appropriate. If the compound is a solid at room temperature, this method would be applicable if it melts at a temperature significantly below its decomposition temperature.
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. This method observes the temperature at which a rapid and continuous stream of bubbles emerges from a capillary tube inverted in the liquid sample.[5][6]
Apparatus:
-
Melting point apparatus or Thiele tube with heating oil
-
Small test tube (e.g., 6 x 50 mm) or melting point capillary tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Device for attaching the test tube to the thermometer (e.g., rubber ring)
Procedure:
-
Sample Preparation: Add a few drops of the liquid sample (or molten solid) into the small test tube to a depth of about 1-2 cm.
-
Capillary Insertion: Place a smaller capillary tube (sealed at one end) into the test tube with the open end down.
-
Apparatus Assembly: Attach the test tube to a thermometer. Immerse the assembly in a heating bath (e.g., the heating block of a melting point apparatus or a Thiele tube). The bottom of the test tube should be near the thermometer bulb.
-
Heating: Heat the apparatus. As the temperature rises, air trapped in the inverted capillary will expand and bubble out.
-
Observation: Continue heating until a rapid and continuous stream of bubbles emerges from the inverted capillary. This indicates the liquid is boiling.
-
Measurement: Stop heating and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the inverted capillary.
Solubility Determination
Understanding the solubility of a compound in various solvents is crucial for reaction setup, purification, and formulation.
Principle: The solubility of a substance is determined by the intermolecular forces between the solute and the solvent. "Like dissolves like" is a useful guiding principle; polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.[7][8] The presence of acidic or basic functional groups can significantly alter solubility in aqueous solutions of different pH.[9]
Apparatus:
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Small test tubes
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Spatula
-
Graduated pipettes or cylinders
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Vortex mixer (optional)
Solvents:
-
Water (polar, protic)
-
5% w/v Sodium Hydroxide (aqueous base)
-
5% v/v Hydrochloric Acid (aqueous acid)
-
Ethanol (polar, protic)
-
Dichloromethane (polar, aprotic)
-
Hexanes (non-polar)
Procedure:
-
General Method:
-
Place approximately 20-30 mg of 3-tert-Butylsulfanyl-pyridin-2-ylamine into a small test tube.
-
Add 1 mL of the chosen solvent in small portions.
-
After each addition, stir or vortex the mixture vigorously for at least 60 seconds.
-
Observe and record whether the compound is soluble (dissolves completely), partially soluble, or insoluble.
-
-
Systematic Approach:
-
Water: Determine solubility in water first. The aminopyridine moiety suggests potential for some water solubility through hydrogen bonding.
-
Aqueous Acid/Base:
-
If insoluble in water, test solubility in 5% HCl. The basic amino group is expected to be protonated, forming a soluble salt.
-
If insoluble in water, also test solubility in 5% NaOH. The presence of acidic protons would be necessary for solubility in a base.
-
-
Organic Solvents: Test solubility in a range of organic solvents from polar to non-polar to establish a full solubility profile.
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Logical Workflow for Physicochemical Characterization
The following diagram illustrates a logical workflow for the initial physicochemical characterization of a novel compound such as 3-tert-Butylsulfanyl-pyridin-2-ylamine.
Caption: Workflow for Physicochemical Characterization.
Conclusion
While foundational identifying information for 3-tert-Butylsulfanyl-pyridin-2-ylamine is available, a comprehensive public dataset of its physical properties is lacking. This guide provides standardized, accessible protocols to enable researchers to systematically determine these crucial parameters. The presented workflow offers a logical progression for the characterization of this and other novel compounds, ensuring that subsequent research and development efforts are built upon a solid foundation of reliable physicochemical data.
References
- 1. matrixscientific.com [matrixscientific.com]
- 2. 3-tert-ブチルスルファニル-ピリジン-2-イルアミン AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. pennwest.edu [pennwest.edu]
- 5. chemtips.wordpress.com [chemtips.wordpress.com]
- 6. chymist.com [chymist.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. chem.ws [chem.ws]
- 9. www1.udel.edu [www1.udel.edu]
